molecular formula C19H18O5 B2441617 (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 859139-57-4

(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one

Cat. No.: B2441617
CAS No.: 859139-57-4
M. Wt: 326.348
InChI Key: JFJSPIGVUNVRID-ZDLGFXPLSA-N
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.348. The purity is usually 95%.
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Scientific Research Applications

Rhodamine-Based Chemosensors

A study by Roy et al. (2019) discusses the use of a rhodamine-based compound, including a structure similar to (Z)-2-(2,5-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one, as a dual chemosensor for Zn2+ and Al3+ ions. This compound shows significant potential in detecting these ions with well-separated excitation and emission wavelengths, highlighting its utility in chemical sensing applications (Roy et al., 2019).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored Schiff bases derived from compounds similar to this compound. Their study indicates these compounds' significant DNA protective ability and antimicrobial activity, particularly against S. epidermidis. Moreover, some compounds exhibited cytotoxicity against cancer cell lines, suggesting potential in cancer treatment strategies (Gür et al., 2020).

Bio-Based Benzoxazines

Wang et al. (2012) synthesized bio-based benzoxazine monomers using a method that potentially involves compounds similar to this compound. Their research focuses on the design of new polybenzoxazines with desirable properties for applications in materials science (Wang et al., 2012).

Synthesis and Characterization of Schiff Bases

Pillai et al. (2019) reported on the synthesis, characterization, and evaluation of Schiff bases containing structures similar to the compound . Their findings indicate significant potential in terms of antioxidant and α-glucosidase inhibitory activities, which can be relevant in pharmaceutical research (Pillai et al., 2019).

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-14-5-7-15-17(11-14)24-18(19(15)20)10-12-9-13(21-2)6-8-16(12)22-3/h5-11H,4H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJSPIGVUNVRID-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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